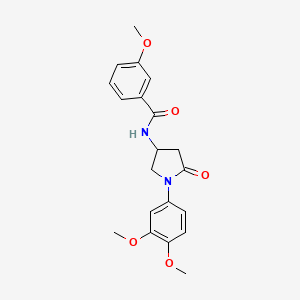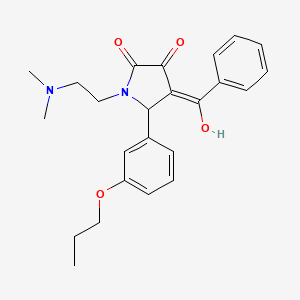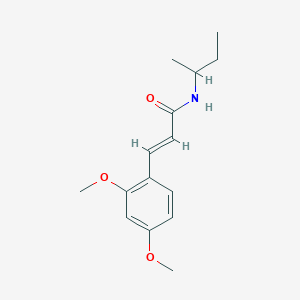![molecular formula C25H31ClN4O2 B2459537 N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-91-3](/img/structure/B2459537.png)
N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Crystallization
N-(2-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione and its derivatives exhibit distinct conformational structures due to the orientation of heterocyclic and phenyl rings. These compounds, including N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide, have been crystallized to reveal their molecular geometry, which significantly impacts their biological activity and interaction with other molecules. The crystal packing is influenced by intermolecular C-H...O hydrogen bonds, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential applications in drug design and development (A. Subbiah Pandi et al., 2002).
Synthetic Methodologies
The compound is involved in various synthetic pathways for creating complex molecular architectures. For instance, it plays a role in the synthesis of new tetrahydroisoquinolinones, which incorporate pharmacologically interesting fragments. These synthetic routes explore the compound's reactivity and potential in generating new molecules with desired biological activities (M. Kandinska et al., 2006). Another study describes the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the formation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This method showcases the compound's versatility in constructing heterocyclic structures, contributing to medicinal chemistry and drug discovery efforts (Jian-Mei Lu et al., 2007).
Antibacterial and Anticancer Evaluation
Research on derivatives of N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has demonstrated significant biological activities. For example, studies have shown that certain synthesized compounds possess potent antibacterial activity against S. aureus and exhibit a broad range of anticancer activities against various tumor cell lines. These findings suggest the compound's potential application in developing new antibacterial and anticancer agents, emphasizing the need for further investigation into its mechanism of action and efficacy (S. Bondock et al., 2015).
Fluorescent Zinc Sensors
Bisquinoline derivatives, including those related to the compound , have been synthesized and evaluated for their fluorescent responses toward zinc ion. These studies indicate the compound's utility in developing zinc ion sensors, which could have significant applications in biochemical and medical research, highlighting the compound's versatility beyond traditional drug development (Y. Mikata et al., 2009).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-29-12-6-8-18-15-19(10-11-22(18)29)23(30-13-4-5-14-30)17-28-25(32)24(31)27-16-20-7-2-3-9-21(20)26/h2-3,7,9-11,15,23H,4-6,8,12-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIPPCHFBHQJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

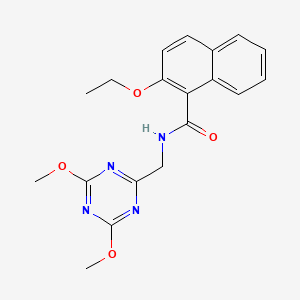
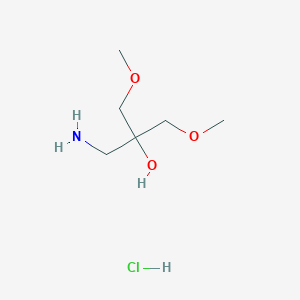
![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)

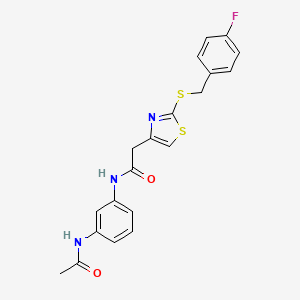
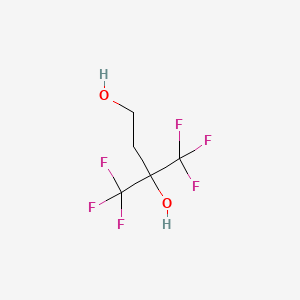
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2459467.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-3-yl)benzyl)urea](/img/structure/B2459469.png)
![4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2459470.png)
![6-(2-hydroxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2459471.png)
![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)
